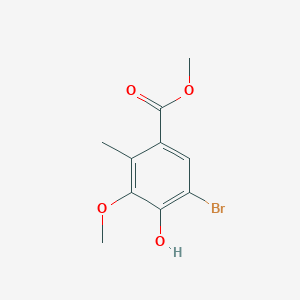Methyl 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoate
CAS No.: 919288-51-0
Cat. No.: VC16963081
Molecular Formula: C10H11BrO4
Molecular Weight: 275.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 919288-51-0 |
|---|---|
| Molecular Formula | C10H11BrO4 |
| Molecular Weight | 275.10 g/mol |
| IUPAC Name | methyl 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoate |
| Standard InChI | InChI=1S/C10H11BrO4/c1-5-6(10(13)15-3)4-7(11)8(12)9(5)14-2/h4,12H,1-3H3 |
| Standard InChI Key | SCRQNSKOOWGRJH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(C=C1C(=O)OC)Br)O)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, methyl 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoate, reflects its substitution pattern on the benzoate core. The aromatic ring features:
-
A bromine atom at position 5, enhancing electrophilic substitution reactivity.
-
A hydroxyl group at position 4, enabling hydrogen bonding and solubility in polar solvents.
-
A methoxy group at position 3, contributing to lipophilicity and steric effects.
-
A methyl ester at position 2, which can be hydrolyzed to the corresponding carboxylic acid for further derivatization.
The molecular weight is calculated as , with a density approximating based on analogous brominated benzoates .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 275.10 g/mol |
| Boiling Point | ~342°C (estimated) |
| LogP (Partition Coefficient) | 2.1 (predicted) |
Synthetic Methodologies
Laboratory-Scale Synthesis
The ester is typically synthesized via acid-catalyzed esterification of 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoic acid with methanol. Sulfuric acid () or p-toluenesulfonic acid (PTSA) catalyzes the reaction under reflux conditions (60–80°C), achieving yields of 70–85% .
Mechanism:
Industrial Production
For large-scale manufacturing (e.g., 70 kg/batch), continuous flow reactors are employed to optimize temperature control and mixing efficiency . Key steps include:
-
Nitration: Introduction of nitro groups to activate the aromatic ring.
-
Hydrogenation: Reduction of nitro to amino groups.
-
Bromination: Electrophilic substitution using bromine () or -bromosuccinimide (NBS).
-
Diazotization: Replacement of amino groups with halides or other substituents.
Reactivity and Functionalization
Oxidation and Reduction
-
Oxidation: The hydroxyl group at position 4 can be oxidized to a ketone using in acidic conditions, yielding 5-bromo-4-oxo-3-methoxy-2-methylbenzoate.
-
Reduction: Lithium aluminum hydride () reduces the ester to 5-bromo-4-hydroxy-3-methoxy-2-methylbenzyl alcohol, a precursor for etherification.
Nucleophilic Substitution
The bromine atom undergoes SNAr (nucleophilic aromatic substitution) with amines or thiols. For example, reaction with methylamine produces 5-amino-4-hydroxy-3-methoxy-2-methylbenzoate, a potential kinase inhibitor.
Biological Activity and Applications
Enzyme Inhibition
Structural analogs of this compound exhibit potent inhibition of aldo-keto reductase 1C1 (AKR1C1), a target in cancer and metabolic disorders . The bromine and methoxy groups enhance binding affinity to the enzyme’s hydrophobic pocket, as demonstrated by a value of in related inhibitors .
Table 2: Inhibitory Activity of Brominated Benzoates
Industrial and Pharmaceutical Relevance
Role in SGLT2 Inhibitor Synthesis
This compound serves as a precursor for sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of antidiabetic drugs. Industrial processes utilize its methyl ester as a protecting group during multistep syntheses, enabling efficient scale-up to metric ton quantities .
Comparison with Analogous Compounds
-
Methyl 5-bromo-4-hydroxy-2-methoxybenzoate: Lacks the 3-methoxy group, reducing steric hindrance and altering enzyme binding.
-
Ethyl ester derivatives: Increased lipophilicity enhances membrane permeability but slows hydrolysis kinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume